5-Hydroxy-2-phenyl-1-benzofuran-3-carboxylic acid, also known as 5-Hydroxy-2-phenylbenzofuran-3-carboxylic acid, is a heterocyclic organic compound classified within the benzofuran family. Its chemical structure includes a benzofuran core with hydroxyl and carboxylic acid functional groups, suggesting potential bioactivity and applications in medicinal chemistry. The compound is identified by its CAS number 75161-15-8 and has a molecular formula of with a molecular weight of 254.24 g/mol .
The compound is synthesized rather than isolated from natural sources, although research indicates that derivatives of benzofurans can be found in various plants. Benzofurans are known for their diverse biological activities, including anti-inflammatory and anticancer properties. The classification of 5-Hydroxy-2-phenyl-1-benzofuran-3-carboxylic acid falls under the category of synthetic organic compounds with potential pharmacological applications .
The synthesis of 5-Hydroxy-2-phenyl-1-benzofuran-3-carboxylic acid typically involves several steps:
The molecular structure of 5-Hydroxy-2-phenyl-1-benzofuran-3-carboxylic acid features:
The structural representation can be summarized by its SMILES notation: O=C(O)C1=C(C2=CC=CC=C2)OC2=CC=C(O)C=C21
.
5-Hydroxy-2-phenyl-1-benzofuran-3-carboxylic acid can participate in various chemical reactions:
These reactions highlight its versatility as a building block in organic synthesis and medicinal chemistry .
Further research is needed to elucidate its specific biological targets and mechanisms.
The compound typically appears as a crystalline solid with properties influenced by its functional groups:
Chemical properties include:
5-Hydroxy-2-phenyl-1-benzofuran-3-carboxylic acid has potential applications in:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2